tert-butylN-[2-(3-bromopropoxy)ethyl]carbamate
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Overview
Description
tert-butylN-[2-(3-bromopropoxy)ethyl]carbamate: is an organic compound with the molecular formula C10H20BrNO3. It is a derivative of carbamate, featuring a tert-butyl group and a bromopropoxyethyl chain. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[2-(3-bromopropoxy)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-bromopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: tert-butylN-[2-(3-bromopropoxy)ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Corresponding oxides or alcohols.
Hydrolysis: Amine and carbon dioxide.
Scientific Research Applications
Chemistry: tert-butylN-[2-(3-bromopropoxy)ethyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .
Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. It is also employed in the development of bioactive molecules and drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the formulation of coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butylN-[2-(3-bromopropoxy)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropoxyethyl chain allows the compound to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
- tert-Butyl 3-bromopropylcarbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl bromoacetate
Comparison: tert-butylN-[2-(3-bromopropoxy)ethyl]carbamate is unique due to its specific bromopropoxyethyl chain, which imparts distinct reactivity and binding properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C10H20BrNO3 |
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Molecular Weight |
282.17 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-bromopropoxy)ethyl]carbamate |
InChI |
InChI=1S/C10H20BrNO3/c1-10(2,3)15-9(13)12-6-8-14-7-4-5-11/h4-8H2,1-3H3,(H,12,13) |
InChI Key |
BKMNFRIHEBNNDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCCBr |
Origin of Product |
United States |
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